Superior MKK4 Selectivity Over Parent Scaffold
Derivatives of the 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one scaffold demonstrate a successful 'off-to-on target' strategy, achieving high selectivity for MKK4 compared to the unselective parent scaffold dihydropteridinone (BI-D1870) [1]. While BI-D1870 is a broad-spectrum ribosomal S6 kinase inhibitor, the optimized pyrido[3,4-b]pyrazin-3-one derivative exhibited potent and selective MKK4 inhibition, crucial for therapeutic applications [1].
| Evidence Dimension | Kinase Selectivity Profile (MKK4 vs. off-targets) |
|---|---|
| Target Compound Data | Selective MKK4 inhibition |
| Comparator Or Baseline | BI-D1870 (dihydropteridinone): Unselective ribosomal S6 kinase inhibitor |
| Quantified Difference | Transformed from an unselective inhibitor to a highly selective MKK4 inhibitor |
| Conditions | In vitro kinase inhibition profiling and cellular assays |
Why This Matters
This selectivity is essential for minimizing off-target toxicity and validating MKK4 as a target for liver regeneration, directly impacting the viability of a drug discovery program.
- [1] Knaack, L. K., et al. (2025). Discovery of the First Highly Selective 1,4-dihydropyrido[3,4‑b]pyrazin-3(2H)-one MKK4 Inhibitor. Journal of Medicinal Chemistry, 68(14), 14782–14805. View Source
